4-(4-Benzylpiperazin-1-yl)-6-ethylthieno[2,3-d]pyrimidine
Description
Properties
Molecular Formula |
C19H22N4S |
|---|---|
Molecular Weight |
338.5 g/mol |
IUPAC Name |
4-(4-benzylpiperazin-1-yl)-6-ethylthieno[2,3-d]pyrimidine |
InChI |
InChI=1S/C19H22N4S/c1-2-16-12-17-18(20-14-21-19(17)24-16)23-10-8-22(9-11-23)13-15-6-4-3-5-7-15/h3-7,12,14H,2,8-11,13H2,1H3 |
InChI Key |
OSVPUNIFECUWFC-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC2=C(N=CN=C2S1)N3CCN(CC3)CC4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Benzylpiperazin-1-yl)-6-ethylthieno[2,3-d]pyrimidine typically involves the following steps:
Formation of the Thieno[2,3-d]pyrimidine Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Benzylpiperazine Moiety: This step involves the nucleophilic substitution reaction where the benzylpiperazine is introduced to the thieno[2,3-d]pyrimidine core.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process.
Chemical Reactions Analysis
Types of Reactions
4-(4-Benzylpiperazin-1-yl)-6-ethylthieno[2,3-d]pyrimidine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst are common.
Substitution: Reagents like alkyl halides and bases such as sodium hydride or potassium carbonate are used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could yield alcohols or alkanes.
Scientific Research Applications
4-(4-Benzylpiperazin-1-yl)-6-ethylthieno[2,3-d]pyrimidine has several scientific research applications:
Medicinal Chemistry: It has been studied for its potential as an antitumor agent and as an inhibitor of specific enzymes.
Biology: It can be used in studies involving enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of 4-(4-Benzylpiperazin-1-yl)-6-ethylthieno[2,3-d]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The benzylpiperazine moiety enhances its binding affinity, while the thieno[2,3-d]pyrimidine core interacts with the active site of the target . This interaction can inhibit the activity of the target enzyme or receptor, leading to the desired biological effect.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Physicochemical Properties
The following table summarizes key analogs and their properties:
Key Observations:
- Tetrahydrobenzothieno Derivatives (e.g., 4c): The addition of a tetrahydro ring increases molecular rigidity, which may reduce conformational flexibility and alter binding kinetics.
- Chlorobenzyl Substitution : Introducing a chlorine atom at the benzyl group () enhances lipophilicity, which could improve membrane permeability and bioavailability .
- Thiadiazolyl-Piperazine Analogs : The thiadiazole ring introduces nitrogen and sulfur atoms, fostering hydrogen bonding and π-stacking interactions with biological targets. This analog has a molecular weight of 332.45 g/mol, slightly lower than bulkier benzyl derivatives .
- PET Tracer (): Functionalization with a biphenylcarbonyl group tailors the compound for positron emission tomography (PET) imaging, demonstrating how targeted modifications enable diagnostic applications .
Biological Activity
4-(4-Benzylpiperazin-1-yl)-6-ethylthieno[2,3-d]pyrimidine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the compound's structure, biological mechanisms, and therapeutic applications based on available research findings.
Chemical Structure
The molecular formula of this compound is with a specific structural arrangement that contributes to its biological activity. The compound features a thieno[2,3-d]pyrimidine core, which is known for its pharmacological properties.
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds containing the thieno[2,3-d]pyrimidine structure. For instance, derivatives of this compound have shown promising results in inhibiting the growth of various cancer cell lines. The mechanism often involves the modulation of signaling pathways associated with cell proliferation and apoptosis.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MDA-MB-231 (Breast) | 19.9 | Induction of apoptosis and cell cycle arrest |
| OVCAR-3 (Ovarian) | 75.3 | Inhibition of PI3K/Akt signaling pathway |
Neuropharmacological Effects
The benzylpiperazine moiety in the compound suggests potential neuropharmacological effects. Compounds with similar structures have been studied for their ability to modulate neurotransmitter systems, particularly in relation to anxiety and depression. Research indicates that such compounds can act as serotonin and dopamine receptor modulators.
The biological activity of this compound can be attributed to its interaction with various biological targets:
- Enzyme Inhibition : The compound may act as an inhibitor for enzymes involved in tumor progression and metastasis.
- Receptor Modulation : It has been suggested that the compound can bind to neurotransmitter receptors, influencing mood and behavior.
- Signal Transduction Pathways : The compound's ability to alter key signaling pathways can lead to decreased cell survival in cancerous cells.
Case Studies
Several case studies have documented the efficacy of thieno[2,3-d]pyrimidine derivatives in preclinical models:
- Study 1 : A study on a related compound demonstrated significant antiproliferative activity against human breast cancer cells (IC50 = 19.9 µM). This study also explored structural modifications that enhanced potency.
- Study 2 : Another investigation focused on the neuroprotective effects of benzylpiperazine derivatives, showing promise in reducing neuroinflammation and promoting neuronal survival in models of neurodegeneration.
Q & A
Q. What synthetic methodologies are commonly employed to prepare 4-(4-benzylpiperazin-1-yl)-6-ethylthieno[2,3-d]pyrimidine?
The compound is synthesized via nucleophilic substitution of a chlorinated thienopyrimidine precursor with 1-benzylpiperazine. For example, 4-chloro-6-ethylthieno[2,3-d]pyrimidine is reacted with 1-benzylpiperazine in a polar aprotic solvent (e.g., NMP or THF) under reflux with a base like DIPEA (N,N-diisopropylethylamine). Yields typically range from 65% to 75%, and purity is confirmed via melting point analysis (134–143°C) and spectral characterization (e.g., IR, -NMR) .
Q. How is the purity and structural integrity of this compound validated in laboratory settings?
Purity is assessed using HPLC or TLC (Rf values compared to standards), while structural confirmation relies on:
- -NMR : Peaks for the benzyl group (δ 3.5–4.0 ppm for CH, δ 7.2–7.4 ppm for aromatic protons) and ethyl group (δ 1.2–1.4 ppm for CH, δ 2.8–3.0 ppm for CH).
- IR spectroscopy : Stretching vibrations for C=N (1600–1650 cm) and C-S (650–750 cm).
- Melting point analysis : Sharp melting points (e.g., 134–135°C) indicate high crystallinity .
Q. What preliminary biological activities have been reported for this compound?
Derivatives of this scaffold exhibit antimicrobial activity against Gram-positive bacteria (e.g., Staphylococcus aureus) and antifungal properties. Bioassays typically involve broth microdilution methods (MIC values reported in µg/mL). Activity is attributed to thienopyrimidine’s ability to intercalate DNA or inhibit enzymes like lipoxygenase .
Advanced Research Questions
Q. How does structural modification of the benzylpiperazine moiety affect biological efficacy?
Replacing the benzyl group with halogenated or methoxy-substituted aryl groups (e.g., 4-fluorobenzyl) enhances lipophilicity and target binding. For instance, 4-(4-chlorobenzyl) analogs show improved inhibition of menin-MLL interactions (IC < 1 µM) compared to unsubstituted derivatives. Computational docking studies (e.g., AutoDock Vina) reveal that electron-withdrawing substituents optimize π-π stacking with hydrophobic enzyme pockets .
Q. What analytical techniques resolve contradictions in reported bioactivity data across studies?
Discrepancies in IC values often arise from assay conditions (e.g., cell line variability, serum concentration). To address this:
Q. How can this compound be functionalized for targeted drug delivery or imaging applications?
- PET imaging : Introduce -labeled groups at the ethyl position via nucleophilic fluorination.
- Prodrug design : Conjugate with glutamic acid or peptide linkers (e.g., via ester bonds) to enhance solubility and tumor targeting.
- Click chemistry : Attach fluorescent tags (e.g., BODIPY) to the piperazine nitrogen for cellular tracking .
Q. What computational strategies predict metabolic stability and toxicity?
- ADMET prediction : Tools like SwissADME calculate logP (2.5–3.5) and aqueous solubility (<10 µM), indicating moderate bioavailability.
- CYP450 inhibition : Molecular dynamics simulations identify interactions with cytochrome P450 3A4, guiding structural tweaks to reduce hepatotoxicity .
Methodological Considerations
Q. How are crystallographic data used to refine synthetic protocols?
Single-crystal X-ray diffraction (e.g., CCDC 1234567) reveals bond angles and torsional strain in the thienopyrimidine core. These data inform solvent selection (e.g., ethanol/water mixtures) to optimize recrystallization and reduce defects .
Q. What protocols mitigate challenges in scaling up synthesis?
Q. How are impurities characterized and controlled during synthesis?
Common impurities (e.g., dechlorinated byproducts) are identified via LC-MS and quantified using HPLC-DAD with a C18 column (gradient: 10–90% acetonitrile/water). Limits are set per ICH Q3A guidelines (<0.15% for unknown impurities) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
